molecular formula C21H22N2O5S2 B2864457 N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1291846-06-4

N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2864457
CAS No.: 1291846-06-4
M. Wt: 446.54
InChI Key: ZVQIHWHFAAEVNE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide: is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized with a carboxamide group.

    Substitution Reactions: The thiophene ring undergoes substitution reactions to introduce the 3,4-dimethoxyphenyl and methyl(3-methylphenyl)sulfamoyl groups.

    Coupling Reactions: The final step involves coupling the substituted thiophene with the appropriate amine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation Products: Quinones, carboxylic acids, or aldehydes.

    Reduction Products: Thiols, amines, or alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure could be useful in the design of organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe to study biochemical pathways or as a tool in molecular biology experiments.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide depends on its specific application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity.

    Material Science: The compound’s electronic properties could influence its behavior in electronic devices, such as its ability to conduct electricity or emit light.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-3-[methylphenyl]thiophene-2-carboxamide: Lacks the sulfamoyl group, which may alter its chemical and biological properties.

    N-(3,4-dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide: Similar structure but with a different position of the methyl group on the phenyl ring.

Uniqueness

N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is unique due to the specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-14-6-5-7-16(12-14)23(2)30(25,26)19-10-11-29-20(19)21(24)22-15-8-9-17(27-3)18(13-15)28-4/h5-13H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQIHWHFAAEVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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